molecular formula C21H21N5O2S B11230075 4-methoxy-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide

4-methoxy-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide

Cat. No.: B11230075
M. Wt: 407.5 g/mol
InChI Key: WPANDBGQGHFXOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-METHOXY-N-[(4-{3-PROPYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]BENZAMIDE is a complex organic compound that belongs to the class of triazolothiadiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the triazole and thiadiazole rings in its structure makes it a promising candidate for various pharmacological studies.

Properties

Molecular Formula

C21H21N5O2S

Molecular Weight

407.5 g/mol

IUPAC Name

4-methoxy-N-[[4-(3-propyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]benzamide

InChI

InChI=1S/C21H21N5O2S/c1-3-4-18-23-24-21-26(18)25-20(29-21)16-7-5-14(6-8-16)13-22-19(27)15-9-11-17(28-2)12-10-15/h5-12H,3-4,13H2,1-2H3,(H,22,27)

InChI Key

WPANDBGQGHFXOO-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)C4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHOXY-N-[(4-{3-PROPYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]BENZAMIDE typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-METHOXY-N-[(4-{3-PROPYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Benzyl halides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-METHOXY-N-[(4-{3-PROPYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-METHOXY-N-[(4-{3-PROPYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]BENZAMIDE involves its interaction with specific molecular targets. The triazolothiadiazole moiety is known to bind with high affinity to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-METHOXY-N-[(4-{3-PROPYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]BENZAMIDE is unique due to the combination of both triazole and thiadiazole rings in its structure. This dual presence enhances its binding affinity and specificity towards various biological targets, making it a more potent and versatile compound compared to its individual counterparts .

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